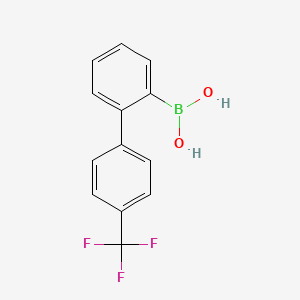
4-(Trifluoromethylphenyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylphenyl)phenylboronic acid, also known as α,α,α-Trifluoro-p-tolylboronic acid, is a boronic acid derivative with the molecular formula CF3C6H4B(OH)2 and a molecular weight of 189.93 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Trifluoromethylphenyl)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-(Trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale batch reactors. The process involves the same fundamental steps as laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethylphenyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using palladium catalysts.
Oxidative Heck Reaction: This tandem-type reaction involves oxidative Heck coupling followed by intramolecular C-H amidation.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Palladium-Catalyzed Direct Arylation: Reagents include palladium catalysts, ligands, and bases in solvents such as DMF or DMSO.
Oxidative Heck Reaction: Reagents include palladium catalysts, oxidants (e.g., Cu(OAc)2), and amines in solvents like acetonitrile.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Palladium-Catalyzed Direct Arylation: Produces arylated heteroarenes.
Oxidative Heck Reaction: Produces amidated aryl compounds.
Applications De Recherche Scientifique
4-(Trifluoromethylphenyl)phenylboronic acid has numerous applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 4-(Trifluoromethylphenyl)phenylboronic acid involves its role as a reactant in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoromethyl group, which enhances the reactivity of the boronic acid.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethylphenyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Similar compounds include:
Phenylboronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
4-Fluorophenylboronic acid: Contains a fluorine atom, leading to different reactivity compared to the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.
Propriétés
Formule moléculaire |
C13H10BF3O2 |
|---|---|
Poids moléculaire |
266.03 g/mol |
Nom IUPAC |
[2-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(18)19/h1-8,18-19H |
Clé InChI |
NQYKBFLXPKKPIA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


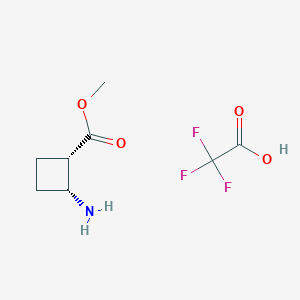
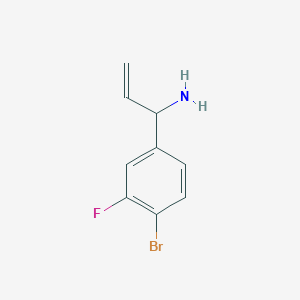

![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
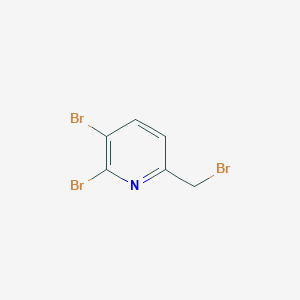
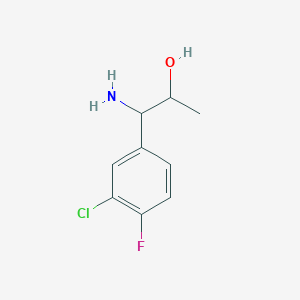
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
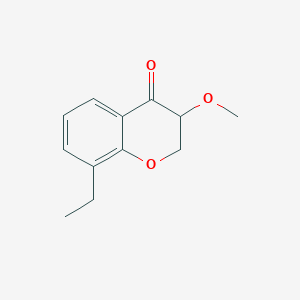
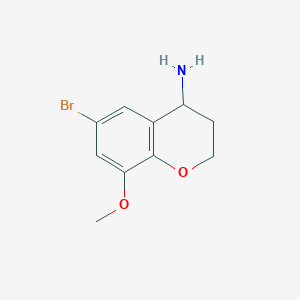
![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)
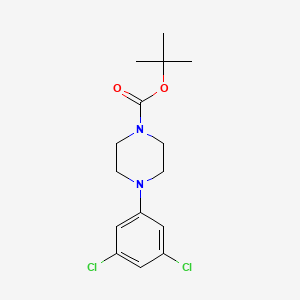
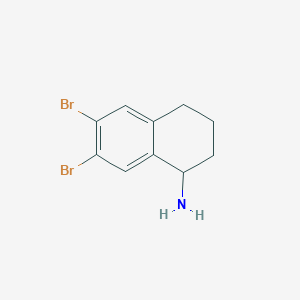
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
